

# 1H-Indol-2-ylmethyl Acetate: Technical Monograph & Application Guide

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## Compound of Interest

Compound Name: 1H-indol-2-ylmethyl acetate

CAS No.: 63158-55-4

Cat. No.: B3355646

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## Executive Summary

**1H-indol-2-ylmethyl acetate** (also known as (1H-indol-2-yl)methyl acetate) is a reactive indole derivative characterized by a leaving group (acetate) at the benzylic 2-position.<sup>[1][2][3]</sup> Unlike its more common 3-substituted counterparts (gramine derivatives), this compound serves as a critical precursor for generating 2-methyleneindolenines (aza-fulvenes). These transient intermediates are potent electrophiles, enabling the rapid construction of nitrogen-fused polycyclic systems such as pyrazino[1,2-a]indoles and pyrrolo[1,2-a]indoles, which are privileged scaffolds in drug discovery for their antitumor and neurological activities.

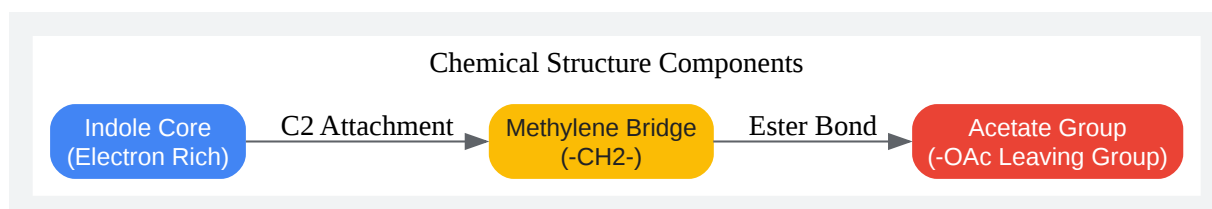
## Physicochemical Profile

The following data establishes the core identity and physical parameters of the compound.

Parameter	Technical Specification
IUPAC Name	(1H-Indol-2-yl)methyl acetate
CAS Registry Number	63158-55-4
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	189.21 g/mol
Exact Mass	189.0790 Da
Physical State	Solid (Low melting point; often requires cold handling)
Solubility	Soluble in organic solvents (DCM, EtOAc, MeCN); limited water solubility.[1]
Stability	High Sensitivity: Prone to polymerization or hydrolysis. Store at -20°C under inert atmosphere.

## Structural Analysis

The molecule consists of an indole core substituted at the C2 position with an acetoxymethyl group. The acetate moiety functions as a leaving group, activated under Lewis acid catalysis or basic conditions to generate an electrophilic species.



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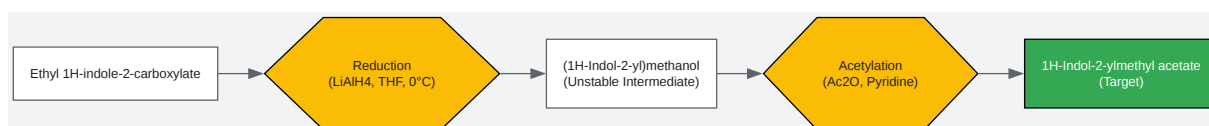
Figure 1: Structural decomposition of **1H-indol-2-ylmethyl acetate** highlighting the reactive acetate leaving group.

## Synthetic Pathways

Access to **1H-indol-2-ylmethyl acetate** is typically achieved through a two-step sequence starting from commercially available ethyl indole-2-carboxylate. This protocol avoids the instability associated with long-term storage of the alcohol intermediate.

### Protocol Overview

- **Reduction:** The ester is reduced to (1H-indol-2-yl)methanol using Lithium Aluminum Hydride (LiAlH<sub>4</sub>).
- **Acetylation:** The resulting alcohol is immediately acetylated using acetic anhydride (Ac<sub>2</sub>O) and pyridine to yield the target acetate.



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Figure 2: Synthetic route from ethyl indole-2-carboxylate. Note the immediate acetylation step to stabilize the alcohol.

## Reactivity & Mechanistic Insights

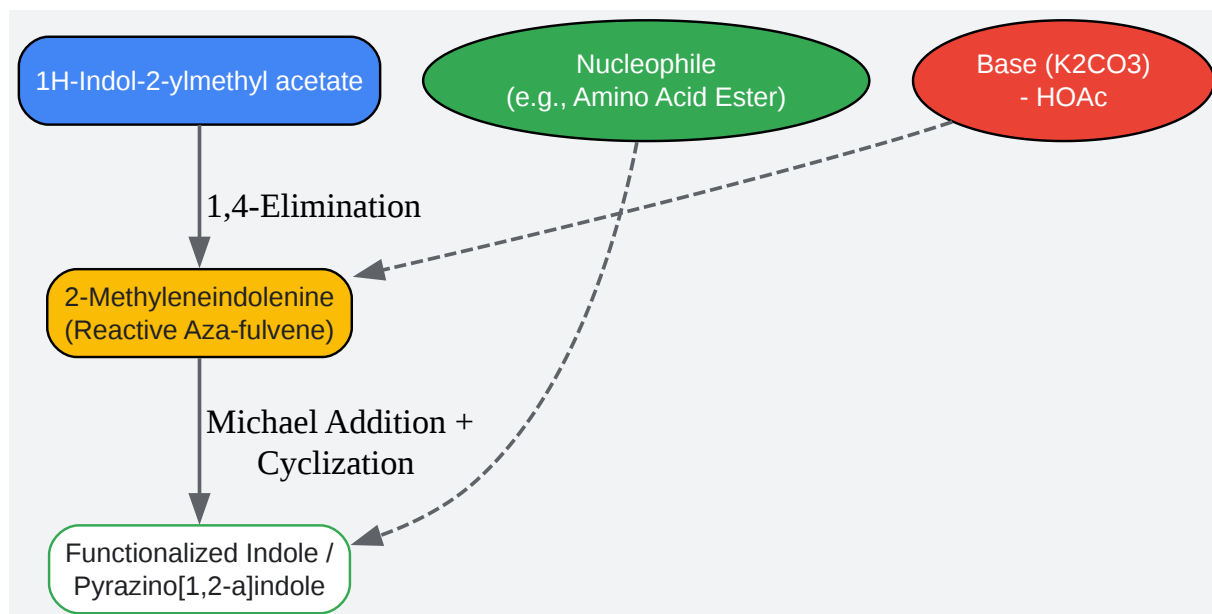
The primary value of **1H-indol-2-ylmethyl acetate** lies in its ability to generate 2-methyleneindolenine (an aza-fulvene derivative) in situ. This intermediate is highly reactive toward nucleophiles, enabling "One-Pot" cascade reactions.

### Mechanism: Aza-Fulvene Generation

Under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>), the compound undergoes 1,4-elimination of the acetate group. The resulting exocyclic double bond at C2 renders the system susceptible to Michael-type additions.

Key Application: Synthesis of Pyrazino[1,2-a]indoles. When reacted with

-amino acid esters, the amine acts as a nucleophile attacking the exocyclic methylene, followed by intramolecular cyclization to form the tricyclic core.



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Figure 3: Mechanism of activation via 2-methyleneindolenine formation and subsequent nucleophilic trapping.

## Handling & Safety Protocols

Due to the reactive nature of the benzylic acetate, strict adherence to safety and storage protocols is required to maintain compound integrity.

## Storage Conditions

- Temperature: Store at -20°C (Freezer).
- Atmosphere: Store under Argon or Nitrogen to prevent oxidation or hydrolysis.
- Container: Amber glass vials to protect from light.

## Safety (GHS Classification)[4]

- H315: Causes skin irritation.[4]

- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]
- PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

## References

- PubChem. (n.d.). Methyl 2-(1H-indol-2-yl)acetate (Isomer Comparison & Data). National Library of Medicine. Retrieved from [[Link](#)]
- Palmieri, A., et al. (2023).[5] Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with  $\alpha$ -amino acids. RSC Advances. Retrieved from [[Link](#)]
- ChemSrc. (n.d.). **1H-indol-2-ylmethyl acetate** Physicochemical Properties. Retrieved from [[Link](#)]

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## Sources

- 1. 1007-49-4|Pyridin-2-ylmethyl acetate|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. Diazald | CAS#:80-11-5 | Chemsrcc [[chemsrc.com](http://chemsrc.com)]
- 3. CAS:1007-49-4, 吡啶-2-基甲基乙酸酯-毕得医药 [[bidepharm.com](http://bidepharm.com)]
- 4. [sds.fluorochem.co.uk](http://sds.fluorochem.co.uk) [[sds.fluorochem.co.uk](http://sds.fluorochem.co.uk)]
- 5. [tandfonline.com](http://tandfonline.com) [[tandfonline.com](http://tandfonline.com)]
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